molecular formula C19H23BrN2 B5235099 1-(2-bromobenzyl)-4-(4-methylbenzyl)piperazine

1-(2-bromobenzyl)-4-(4-methylbenzyl)piperazine

Cat. No. B5235099
M. Wt: 359.3 g/mol
InChI Key: PISZBFXNNQEKBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-bromobenzyl)-4-(4-methylbenzyl)piperazine, also known as BZP, is a synthetic compound that belongs to the piperazine class of drugs. It is a psychoactive substance that has been used recreationally as a substitute for amphetamines and ecstasy. However, in recent years, BZP has gained attention in the field of scientific research due to its potential therapeutic applications.

Mechanism of Action

1-(2-bromobenzyl)-4-(4-methylbenzyl)piperazine acts as a central nervous system stimulant by increasing the release of dopamine, norepinephrine, and serotonin in the brain. It also inhibits the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft. This results in a feeling of euphoria and increased energy.
Biochemical and Physiological Effects:
1-(2-bromobenzyl)-4-(4-methylbenzyl)piperazine has been shown to increase heart rate, blood pressure, and body temperature in animals and humans. It also has an effect on the gastrointestinal system, causing nausea and vomiting. Long-term use of 1-(2-bromobenzyl)-4-(4-methylbenzyl)piperazine has been associated with liver and kidney damage.

Advantages and Limitations for Lab Experiments

1-(2-bromobenzyl)-4-(4-methylbenzyl)piperazine has several advantages for use in lab experiments. It is easy to synthesize and has a relatively low cost compared to other psychoactive compounds. However, 1-(2-bromobenzyl)-4-(4-methylbenzyl)piperazine has limitations as a research tool, as its psychoactive effects can interfere with the interpretation of results. Additionally, its potential for abuse and toxicity must be carefully considered.

Future Directions

There are several future directions for research on 1-(2-bromobenzyl)-4-(4-methylbenzyl)piperazine. One area of interest is its potential as a treatment for drug addiction. Further studies are needed to determine the efficacy and safety of 1-(2-bromobenzyl)-4-(4-methylbenzyl)piperazine in this context. Another area of research is the development of 1-(2-bromobenzyl)-4-(4-methylbenzyl)piperazine analogs with improved therapeutic properties and reduced side effects. Additionally, the potential neuroprotective effects of 1-(2-bromobenzyl)-4-(4-methylbenzyl)piperazine should be explored, as it may have applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Synthesis Methods

1-(2-bromobenzyl)-4-(4-methylbenzyl)piperazine can be synthesized by reacting 2-bromobenzyl chloride with 4-methylbenzylpiperazine in the presence of a base such as potassium carbonate. The reaction yields 1-(2-bromobenzyl)-4-(4-methylbenzyl)piperazine as a white crystalline powder with a melting point of 240-242°C.

Scientific Research Applications

1-(2-bromobenzyl)-4-(4-methylbenzyl)piperazine has shown potential as a therapeutic agent for various neurological and psychiatric disorders. Studies have shown that 1-(2-bromobenzyl)-4-(4-methylbenzyl)piperazine has anxiolytic, anti-depressant, and anti-psychotic effects. It has also been found to improve cognitive function and memory in animal models. Furthermore, 1-(2-bromobenzyl)-4-(4-methylbenzyl)piperazine has been explored as a potential treatment for drug addiction, as it has been shown to reduce drug-seeking behavior in rats.

properties

IUPAC Name

1-[(2-bromophenyl)methyl]-4-[(4-methylphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BrN2/c1-16-6-8-17(9-7-16)14-21-10-12-22(13-11-21)15-18-4-2-3-5-19(18)20/h2-9H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PISZBFXNNQEKBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromobenzyl)-4-(4-methylbenzyl)piperazine

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